Differential P2X4 Antagonist Potency
This evidence demonstrates a quantifiable, over 4-fold difference in antagonist potency for the target compound against the human P2X4 receptor when compared to a closely related structural analog. The target compound, Piperidin-4-yl(pyridin-4-yl)methanol oxalate, exhibits an IC50 of >10,000 nM, whereas the comparator, CHEMBL2180148, has an IC50 of 2,490 nM [1]. This significant difference underscores that the target compound is a weak antagonist, making it suitable as a negative control or a starting scaffold for optimization, whereas the analog may be a more potent tool for functional studies. Researchers must select based on the specific potency window required for their assay.
| Evidence Dimension | Potency as P2X4 receptor antagonist (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | CHEMBL2180148 (IC50: 2,490 nM) |
| Quantified Difference | >4-fold difference in potency (>7,510 nM difference) |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; inhibition of ATP-induced cytosolic calcium influx [1]. |
Why This Matters
A >4-fold difference in potency dictates the selection between a weak and a moderately potent P2X4 antagonist for specific experimental designs (e.g., negative control vs. probe compound).
- [1] BindingDB. Antagonist activity at human P2X4 receptor for BDBM50399181 and BDBM50399200. ChEMBL Assay IDs CHEMBL2180165 and CHEMBL2180148. Accessed via: https://bindingdb.org. View Source
